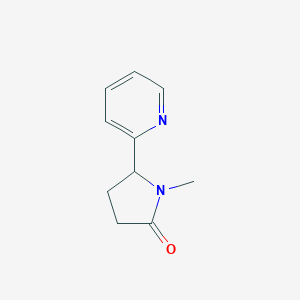

1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWXBYVNZTVRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274300 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147732-31-8 | |

| Record name | (+/-)-ortho-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound identified as an isomer of the well-known nicotine metabolite, cotinine. Also known as (+/-)-ortho-Cotinine, with the CAS Number 147732-31-8, this molecule holds potential interest in medicinal chemistry and pharmacology due to its structural similarity to other biologically active pyridinyl-pyrrolidinone derivatives. Given the limited publicly available data specific to this ortho-isomer, this guide establishes a foundational understanding by presenting its known chemical properties and contextualizes its potential synthesis, analytical characterization, and biological relevance through the lens of the broader class of pyridinyl-pyrrolidin-2-ones, with a particular focus on its extensively studied meta-isomer, cotinine. This approach aims to equip researchers with the necessary framework to design and execute further scientific inquiry into this specific compound.

Introduction and Chemical Identity

This compound is a substituted γ-lactam featuring a pyridine ring attached at the 5-position of an N-methylated pyrrolidin-2-one core. This structural arrangement makes it an isomer of cotinine, the primary metabolite of nicotine, which has the pyridine ring attached at the 3-position. The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its interaction with biological targets. Therefore, while related to cotinine, this compound is expected to exhibit a unique physicochemical and pharmacological profile.

The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds, valued for its conformational flexibility and ability to engage in various biological interactions.[1] The pyrrolidin-2-one (or γ-lactam) moiety is also a key feature in many pharmaceuticals, including nootropics like piracetam.[2] The combination of these two heterocyclic systems in this compound suggests a potential for complex biological activity.

Below is a summary of the known and computed properties for this compound.

| Property | Value | Source |

| Chemical Name | 1-methyl-5-pyridin-2-ylpyrrolidin-2-one | Angene Chemical[2] |

| Synonym | (+/-)-ortho-Cotinine | Toronto Research Chemicals Inc.[3] |

| CAS Number | 147732-31-8 | Angene Chemical[2] |

| Molecular Formula | C10H12N2O | Angene Chemical[2] |

| Molecular Weight | 176.22 g/mol | Angene Chemical[2] |

| XLogP3 | 0.3 | Angene Chemical[2] |

| Hydrogen Bond Donor Count | 0 | Angene Chemical[2] |

| Hydrogen Bond Acceptor Count | 2 | Angene Chemical[2] |

| Rotatable Bond Count | 1 | Angene Chemical[2] |

| Topological Polar Surface Area | 33.2 Ų | Angene Chemical[2] |

| Appearance | Yellow to Light Orange Oil | Toronto Research Chemicals Inc.[3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate | Toronto Research Chemicals Inc.[3] |

Synthesis Strategies for Pyridinyl-Pyrrolidin-2-ones

A plausible and commonly employed strategy involves the cyclization of a γ-amino acid derivative. The following workflow illustrates a generalized approach.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on general organic synthesis principles for this class of compounds. It is intended for illustrative purposes and would require optimization.

Step 1: Synthesis of a γ-(pyridin-2-yl) Ester Precursor

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-bromopyridine in anhydrous THF.

-

Grignard Formation: Cool the solution to 0°C and slowly add a solution of a suitable Grignard reagent (e.g., isopropylmagnesium chloride). Stir for 1-2 hours to facilitate the formation of the pyridyl Grignard reagent.

-

Coupling: In a separate flask, dissolve a suitable electrophilic γ-amino-protected butyrolactone or a related precursor in anhydrous THF.

-

Reaction: Slowly add the prepared pyridyl Grignard reagent to the solution of the electrophile at low temperature (e.g., -78°C). Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the γ-(pyridin-2-yl) amino acid ester precursor.

Step 2: Lactamization and N-Methylation

-

Deprotection and Cyclization: Treat the purified precursor with a suitable deprotecting agent (if an amino protecting group was used) followed by heating in a high-boiling point solvent (e.g., toluene or xylene) to induce intramolecular cyclization (lactamization). Acidic or basic catalysis may be required.

-

N-Methylation: To a solution of the resulting 5-(pyridin-2-yl)pyrrolidin-2-one in an appropriate solvent (e.g., DMF or acetonitrile), add a base (e.g., sodium hydride) followed by a methylating agent (e.g., methyl iodide).

-

Workup and Purification: After the reaction is complete, quench carefully with water and extract the product with an organic solvent. Purify the final compound, this compound, by column chromatography or distillation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the presence of the methyl group, the pyrrolidinone ring protons, and the distinct signals of the pyridin-2-yl group. The coupling patterns would be crucial for confirming the substitution pattern.

-

¹³C NMR would confirm the number of unique carbon atoms and their chemical environments (e.g., the carbonyl carbon of the lactam, the carbons of the pyridine ring).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule (C10H12N2O).

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the lactam carbonyl group (typically around 1680 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound and any intermediates. Chiral HPLC could be employed to separate and quantify the enantiomers if a stereospecific synthesis is not used.

A standard method for the analysis of a related compound, N-methyl-2-pyrrolidone, in a biological matrix involves extraction with organic solvents followed by HPLC-tandem mass spectrometry (MS/MS).[4] This approach allows for sensitive and selective quantification.

Biological Activity and Pharmacological Context

As a specific pharmacological profile for this compound is not available, we can infer potential areas of interest from its structural analogs, primarily cotinine (the pyridin-3-yl isomer).

Cotinine is the major metabolite of nicotine and has a significantly longer half-life, making it a reliable biomarker for tobacco exposure.[5] Beyond its use as a biomarker, cotinine itself is pharmacologically active. It acts as a weak agonist at nicotinic acetylcholine receptors (nAChRs) and has been investigated for its potential nootropic, neuroprotective, and antipsychotic-like effects.[5][6] Studies have suggested that cotinine may improve memory and learning, and it has been explored as a potential treatment for conditions like Alzheimer's disease, schizophrenia, and PTSD.[5][]

The mechanism of action for cotinine's cognitive-enhancing effects is thought to involve the modulation of nAChRs, which play a crucial role in synaptic plasticity and neuronal signaling.[]

Caption: Hypothesized pharmacological pathway for this compound.

It is critical to emphasize that the difference in the pyridine nitrogen's position between the ortho- and meta-isomers will significantly influence receptor binding affinity and functional activity. The ortho-isomer may exhibit a different selectivity profile for nAChR subtypes or may interact with other unforeseen biological targets. Therefore, direct experimental evaluation is necessary to elucidate the specific pharmacology of this compound.

Future Research Directions

The study of this compound presents several exciting avenues for future research:

-

Development of a robust and stereoselective synthesis: An efficient synthetic route would enable the production of sufficient quantities for thorough biological evaluation.

-

Comprehensive analytical characterization: Detailed spectroscopic data (NMR, IR, MS) should be acquired and published to serve as a reference for future studies.

-

In vitro pharmacological profiling: The compound should be screened against a panel of receptors, with a primary focus on various nAChR subtypes, to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).

-

In vivo studies: Animal models could be used to investigate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to explore its potential effects on cognition, anxiety, and other CNS-related behaviors.

-

Metabolic studies: As a nicotine metabolite, it is important to understand its formation from nicotine and its subsequent metabolic fate.[3]

Conclusion

This compound, or (+/-)-ortho-Cotinine, represents an understudied isomer of the well-known nicotine metabolite, cotinine. While specific data for this compound are scarce, its chemical structure, rooted in the pharmacologically significant pyrrolidin-2-one and pyridine scaffolds, suggests a high potential for biological activity. This technical guide has provided a framework for understanding this molecule by outlining its known properties, postulating synthetic and analytical strategies, and placing it within a relevant pharmacological context. It is hoped that this guide will serve as a catalyst for further research into the unique properties and potential applications of this intriguing compound.

References

-

Gubner, N. R., & Collins, A. C. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers in Pharmacology, 12, 756531. Retrieved from [Link]

-

Wikipedia. (n.d.). Cotinine. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]

-

PubMed. (1998). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Journal of Organic Chemistry. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1-methyl-5-pyridin-2-ylpyrrolidin-2-one. Retrieved from [Link]

-

ResearchGate. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

-

PubMed. (1998). Clinical pharmacology of oral cotinine. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. 1354025-73-2|2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide|BLDpharm [bldpharm.com]

- 2. angenechemical.com [angenechemical.com]

- 3. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 4. fda.gov [fda.gov]

- 5. Cotinine - Wikipedia [en.wikipedia.org]

- 6. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

This guide provides a comprehensive technical overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential applications, offering a valuable resource for scientists working with this and related molecular scaffolds.

Part 1: Chemical Identity and Nomenclature

The accurate identification and naming of a chemical compound are fundamental to scientific communication. This section elucidates the structural and naming conventions for this compound.

IUPAC Name and Structural Analysis

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived from its core structure, a pyrrolidin-2-one ring.

-

Pyrrolidin-2-one : This is a five-membered lactam, which is a cyclic amide. The "2-one" indicates that the carbonyl group is at the second position of the pyrrolidine ring.[1][2][3][4]

-

1-Methyl : A methyl group (-CH₃) is attached to the nitrogen atom at the first position of the pyrrolidin-2-one ring.

-

5-(pyridin-2-yl) : A pyridin-2-yl group is attached to the fifth position of the pyrrolidin-2-one ring. The "pyridin-2-yl" designation specifies that the pyridine ring is connected via its second carbon atom.

It is important to distinguish this compound from its isomers, such as cotinine, which is 1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one.[5][6] The position of the nitrogen atom in the pyridine ring relative to the point of attachment significantly influences the molecule's electronic properties and biological activity.

Chemical Structure

Caption: 2D Structure of this compound

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 13270-56-9 (for the (S)-enantiomer) | [7][8] |

| Molecular Formula | C₁₁H₁₆N₂ | [7][8] |

| Molecular Weight | 176.26 g/mol | [7] |

Part 2: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action.

Tabulated Properties

| Property | Value | Source |

| Boiling Point | 256.6 ± 28.0 °C (Predicted) | [7] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 8.01 ± 0.70 (Predicted) | [7] |

| LogP | 2.09460 | [8] |

Part 3: Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A method for a related compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, has been described, which provides insight into the construction of the core structure.[9] A general approach for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization.[10]

Synthetic Workflow

A plausible synthetic pathway for a structurally similar compound, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, is outlined in a patent, which can be adapted for the synthesis of the title compound.[9] The key steps involve the formation of the pyrrolidine ring and subsequent methylation.

Caption: Generalized synthetic workflow for a related compound.

Experimental Protocol Overview

The synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, as described in a patent, involves the following key transformations[9]:

-

Condensation: 6-methylnicotinate is reacted with an alkenyl pyrrolidone in the presence of an organic base to form a pyrrolidone salt intermediate.

-

Rearrangement: The intermediate is treated with a strong acid to induce a rearrangement.

-

Reduction and Cyclization: The system is cooled, and the pH is adjusted with a strong base, followed by the addition of a reducing agent to yield 2-methyl-5-(pyrrolidine-2-yl)pyridine.

-

N-Methylation: The final step involves the methylation of the pyrrolidine nitrogen using a methylating agent to obtain the target product.

Part 4: Applications and Research

This compound and its analogs are subjects of research in various fields, from consumer products to potential therapeutics.

Nicotine-Related Research and Electronic Cigarettes

Structurally, this compound is an analog of nicotine and its major metabolite, cotinine. Nicotine's IUPAC name is 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine.[11] Due to this structural similarity, related compounds have been investigated for use in electronic cigarette liquids. For instance, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has been reported to provide a sensory experience similar to nicotine.[9] This suggests that this compound could also be a subject of interest in this area.

Medicinal Chemistry and Drug Development

The pyrrolidin-2-one scaffold is a common motif in medicinal chemistry. These structures can serve as building blocks for more complex molecules with potential therapeutic applications.[12] For example, derivatives of N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine are being explored as potential agents for neurological disorders and cancer.[12] The pyridine ring, in conjunction with the pyrrolidinone core, offers sites for further functionalization to modulate biological activity. The analog (S)-6-Methylnicotine, which is 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine, is noted as a tobacco alkaloid and an optically active nicotine analog that exhibits antinociceptive effects through interaction with cholinergic receptors.[7]

Part 5: Safety and Handling

For safe handling in a laboratory setting, it is crucial to be aware of the potential hazards associated with this compound.

Hazard Information

Storage and Stability

It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping it at -20°C in a freezer is advisable.[14]

References

-

LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. [Link]

-

ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Request for Quotation. [Link]

- Google Patents. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.

-

Wikipedia. Nicotine. [Link]

-

U.S. Environmental Protection Agency. 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- - Substance Details - SRS. [Link]

-

Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | 13270-56-9. [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PharmaCompass. 2-(pyridin-2-yl)pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

FooDB. Showing Compound 2-Pyrrolidinone (FDB000741). [Link]

-

Wikipedia. Doxylamine. [Link]

-

Wikimedia Commons. File:Pyrrolidin-2-one 200.svg. [Link]

-

Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]

-

Wikipedia. 2-Pyrrolidone. [Link]

-

PubChem - NIH. 2-Pyrrolidone | C4H7NO | CID 12025. [Link]

Sources

- 1. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 2. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Pyridine, 2-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- | 13270-56-9 [chemicalbook.com]

- 8. CAS#:13270-56-9 | 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | Chemsrc [chemsrc.com]

- 9. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Nicotine - Wikipedia [en.wikipedia.org]

- 12. Buy N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine [smolecule.com]

- 13. 29528-30-1|2-(Pyridin-2-yl)aniline|BLD Pharm [bldpharm.com]

- 14. lookchem.com [lookchem.com]

An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its Positional Isomers: Synthesis, Characterization, and Pharmacological Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, colloquially known as ortho-cotinine, and its positional isomers, meta-cotinine (the primary metabolite of nicotine, commonly referred to as cotinine) and para-cotinine. This document delves into the synthesis, analytical differentiation, and potential pharmacological significance of these compounds, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: Beyond Nicotine's Primary Metabolite

Nicotine, the principal psychoactive component of tobacco, undergoes extensive metabolism in the body, with the majority being converted to cotinine.[1] Cotinine, chemically named (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, serves as a reliable biomarker for tobacco exposure due to its longer half-life compared to nicotine.[2] While the pharmacology of cotinine (meta-cotinine) has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, its positional isomers, ortho-cotinine and para-cotinine, remain less explored.[2][3] Understanding the distinct chemical and biological properties of these isomers is crucial for a comprehensive assessment of nicotine's metabolic profile and for the potential discovery of novel therapeutic agents with improved efficacy and safety profiles.

This guide will systematically explore the landscape of these cotinine isomers, providing a framework for their synthesis, analytical separation, and characterization. Furthermore, it will extrapolate from the known pharmacology of cotinine to discuss the potential biological activities of its ortho and para counterparts, thereby highlighting areas ripe for future investigation.

Nomenclature and Chemical Structures

The core structure of these compounds is a pyrrolidin-2-one ring N-methylated at position 1 and substituted with a pyridine ring at position 5. The distinction between the isomers lies in the attachment point of the pyrrolidinone ring to the pyridine ring:

-

This compound (ortho-cotinine): The pyrrolidinone ring is attached to the 2-position of the pyridine ring.

-

1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (meta-cotinine or cotinine): The pyrrolidinone ring is attached to the 3-position of the pyridine ring. This is the well-known major metabolite of nicotine.

-

1-Methyl-5-(pyridin-4-yl)pyrrolidin-2-one (para-cotinine): The pyrrolidinone ring is attached to the 4-position of the pyridine ring.

Figure 1. Chemical structures of ortho-, meta-, and para-cotinine.

Synthesis of Cotinine Isomers

While the biosynthesis of cotinine from nicotine is well-established, the chemical synthesis of its isomers requires distinct strategies. The following sections outline plausible synthetic routes.

General Strategy for Pyrrolidin-2-one Ring Formation

A common approach to constructing the 1,5-disubstituted pyrrolidin-2-one scaffold involves the cyclization of a γ-amino acid or a related precursor. This can be achieved through various methods, including intramolecular amidation.

Proposed Synthesis of ortho-Cotinine

A potential synthetic pathway for this compound can be adapted from methodologies used for analogous structures. A plausible route, inspired by the synthesis of related pyridinyl-pyrrolidine derivatives, is outlined below.[4]

Experimental Protocol: Proposed Synthesis of ortho-Cotinine

-

Step 1: Condensation. React 2-acetylpyridine with an appropriate source of a four-carbon chain with a terminal amine, such as a protected γ-aminobutyric acid derivative, in the presence of a suitable base to form an enamine intermediate.

-

Step 2: Reduction and Cyclization. The intermediate is then subjected to reduction, for instance, using a borohydride reagent, to reduce the imine and facilitate intramolecular cyclization to form the lactam ring.

-

Step 3: N-Methylation. The resulting 5-(pyridin-2-yl)pyrrolidin-2-one is then N-methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride to yield the final product, this compound.

Figure 2. Proposed synthetic workflow for ortho-cotinine.

Analytical Characterization and Differentiation of Isomers

The structural similarity of the cotinine isomers necessitates robust analytical techniques for their separation and identification.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating the isomers. The use of chiral stationary phases is essential for resolving the enantiomers of each isomer.

Experimental Protocol: Chiral HPLC Separation of Cotinine Isomers

-

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is recommended.[5]

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used. The exact ratio should be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (around 260 nm) is suitable.

-

Rationale: The different positions of the nitrogen atom in the pyridine ring will lead to distinct interactions with the chiral stationary phase, resulting in different retention times for the ortho, meta, and para isomers.

Experimental Protocol: Chiral GC-MS Analysis of Cotinine Isomers

-

Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative, is effective for separating the enantiomers of nicotine and its metabolites.[6]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is employed to ensure good separation and peak shape.

-

Detection: Mass spectrometry (MS) provides both high sensitivity and structural information for unambiguous identification. The fragmentation patterns of the isomers will likely show subtle but reproducible differences.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the synthesized isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide distinct spectra for each isomer due to the different electronic environments of the protons and carbons in the pyridine and pyrrolidinone rings. The coupling patterns in the aromatic region of the 1H NMR spectrum will be particularly informative for distinguishing between the 2-, 3-, and 4-substituted pyridine rings. Chiral shift reagents can be employed to resolve the signals of the enantiomers.[6]

-

Mass Spectrometry (MS): While the isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ. These differences can be exploited for their individual identification in complex mixtures.

Table 1: Predicted Analytical Characteristics for Cotinine Isomers

| Isomer | Predicted Relative Retention Time (Chiral HPLC) | Key 1H NMR Signals (Aromatic Region) | Predicted Mass Fragmentation |

| ortho-Cotinine | Shortest | Complex multiplet pattern | Potential for characteristic fragments from ortho-substitution |

| meta-Cotinine | Intermediate | Distinct signals for H-2, H-4, H-5, H-6 | Well-documented fragmentation pattern |

| para-Cotinine | Longest | Symmetrical AA'BB' or similar pattern | Likely to show fragments resulting from para-substitution |

Pharmacological Considerations

The pharmacological profile of cotinine (meta-cotinine) provides a valuable starting point for predicting the potential biological activities of its ortho and para isomers.

Known Pharmacology of Cotinine (meta-Cotinine)

Cotinine is a weak agonist at nicotinic acetylcholine receptors (nAChRs) and exhibits a range of central nervous system effects.[2][7] It has been investigated for its potential therapeutic benefits in:

-

Cognitive Enhancement: Studies have suggested that cotinine may improve memory and attention.[3]

-

Neuroprotection: Cotinine has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases.[7]

-

Psychiatric Disorders: It has been explored as a potential treatment for depression, anxiety, and schizophrenia.[2]

Importantly, cotinine appears to have a more favorable safety profile than nicotine, with reduced cardiovascular and addictive properties.[3][7]

Predicted Pharmacology of ortho- and para-Cotinine

The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's interaction with biological targets.

-

ortho-Cotinine: The proximity of the pyridine nitrogen to the pyrrolidinone ring may lead to different binding affinities and efficacies at nAChRs compared to cotinine. This could potentially result in a modified pharmacological profile, with altered potency or selectivity for different nAChR subtypes.

-

para-Cotinine: The electronic properties of the 4-pyridyl group differ from the 2- and 3-pyridyl moieties. This could influence the molecule's ability to cross the blood-brain barrier and its interaction with target receptors, potentially leading to a unique set of pharmacological effects.

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine - Wikipedia [en.wikipedia.org]

- 3. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]

- 5. Effective determination of nicotine enantiomers from e-liquids and biological fluids by high performance liquid chromatography (HPLC) using dispersive liquid-liquid microextraction (DLLME) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 6. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Pyridinyl-Pyrrolidinone Scaffold

An In-depth Technical Guide to 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one and its Isomeric Landscape for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a compound of interest within the broader class of pyridinyl-pyrrolidinones. Due to the limited availability of direct experimental data for the pyridin-2-yl isomer, this document establishes a robust framework for its synthesis, characterization, and potential applications by drawing parallels with its well-characterized pyridin-3-yl isomer, cotinine. This comparative and predictive approach is designed to empower researchers and drug development professionals in their exploration of this promising chemical space.

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, alkaloids, and synthetic drugs.[1] Its five-membered saturated structure allows for a three-dimensional exploration of pharmacophore space, a desirable trait in modern drug design.[2] When coupled with a pyridine ring, the resulting pyridinyl-pyrrolidinone scaffold presents a unique combination of a chiral center, a hydrogen bond acceptor (the lactam carbonyl), and the aromatic, electron-deficient pyridine ring, which can engage in various intermolecular interactions.[3]

This guide focuses on the N-methylated pyrrolidin-2-one series, where the position of the nitrogen atom on the pyridine ring dictates the isomeric form and, consequently, its physicochemical and pharmacological properties. While the pyridin-3-yl isomer, cotinine, is extensively studied as the primary metabolite of nicotine, the pyridin-2-yl and pyridin-4-yl isomers remain less explored territories.[4][5]

The Benchmark Isomer: 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)

A thorough understanding of the target compound, this compound, necessitates a detailed examination of its well-documented isomer, cotinine.

(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one , commonly known as cotinine, is the predominant metabolite of nicotine.[4] Its formation in the body is a key aspect of nicotine's metabolic pathway.

Physicochemical Properties of Cotinine

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol [4] |

| Melting Point | 40-42 °C[4] |

| Boiling Point | 250 °C at 150 mmHg[4] |

| Solubility | Soluble in water, ethanol, chloroform, and methanol.[4] |

| Appearance | Colorless to pale yellow solid or oil.[4] |

Spectroscopic and Analytical Data of Cotinine

The characterization of cotinine is well-established, with a wealth of spectroscopic data available for reference. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the pyrrolidinone and pyridine rings, as well as the position of the methyl group.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The characteristic lactam carbonyl stretch is a key diagnostic peak.

-

Chiral Chromatography: Essential for separating the (S)- and (R)-enantiomers.

Biological Significance and Applications of Cotinine

Cotinine's primary role is as a biomarker for tobacco smoke exposure due to its longer half-life compared to nicotine.[5] Beyond this, it has been investigated for a range of potential therapeutic applications, including cognitive enhancement and as a potential treatment for depression and anxiety. Its pharmacological profile is distinct from nicotine, exhibiting a lower affinity for nicotinic acetylcholine receptors (nAChRs).[5]

The Target Isomer: this compound

In contrast to its 3-pyridyl counterpart, This compound is not as extensively documented in scientific literature, and a specific CAS number is not readily identifiable from major chemical databases. This suggests it is a less common or novel compound. However, its synthesis and properties can be predicted based on established chemical principles and knowledge of related structures.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available precursors. A potential retrosynthetic analysis suggests a disconnection at the C-N bond of the lactam and the C-C bond between the two rings. A forward synthesis could proceed as follows:

Figure 1. Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Condensation: React 2-acetylpyridine with a suitable carbanion equivalent derived from a protected N-methyl-4-aminobutanoic acid derivative.

-

Reduction and Deprotection: Reduce the ketone and remove any protecting groups to yield a γ-amino alcohol or a related precursor.

-

Lactamization: Induce intramolecular cyclization to form the pyrrolidinone ring. This can often be achieved through heating or by using coupling agents.

-

N-Methylation (if necessary): If the nitrogen of the pyrrolidinone is not already methylated from the starting materials, it can be methylated using a suitable methylating agent such as methyl iodide.

Justification of Experimental Choices: This proposed pathway leverages common and well-understood organic transformations. The choice of starting materials is based on commercial availability. The reductive amination/lactamization step is a reliable method for the formation of lactams.

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₂N₂O | Same as cotinine. |

| Molecular Weight | 176.22 g/mol | Same as cotinine. |

| Polarity | Likely higher than cotinine. | The nitrogen in the 2-position of the pyridine ring can act as a stronger chelating agent and may increase the overall dipole moment. |

| Basicity (pKa) | Potentially different from cotinine. | The position of the nitrogen atom in the pyridine ring influences its basicity. |

| ¹H NMR | Diagnostic shifts for protons on the pyridine ring will differ significantly from cotinine, reflecting the different substitution pattern. | The electronic environment of the pyridine protons is highly dependent on the position of the substituent. |

| ¹³C NMR | The chemical shifts of the pyridine carbons will be a key differentiator from the 3-pyridyl isomer. | |

| Mass Spec (EI) | A molecular ion peak at m/z = 176 is expected. Fragmentation patterns may differ due to the proximity of the pyrrolidinone ring to the pyridine nitrogen. |

Characterization Workflow

A rigorous characterization of the synthesized this compound would involve the following:

Figure 2. A comprehensive workflow for the characterization of novel pyridinyl-pyrrolidinone isomers.

Potential Applications in Drug Discovery

The pyridinyl-pyrrolidinone scaffold is of significant interest to drug discovery professionals for several reasons:

-

CNS Activity: The structural similarity to nicotine and its metabolites suggests potential activity in the central nervous system. Pyrrolidinone-containing compounds have been explored as anticonvulsants and nootropics.[7]

-

Diverse Pharmacological Profiles: The pyrrolidine ring is a versatile scaffold found in drugs with a wide range of activities, including antiviral, antibacterial, and anticancer properties.[3]

-

Isomeric Differentiation: The subtle change in the position of the pyridine nitrogen between the 2-, 3-, and 4-isomers can lead to significant differences in receptor binding and pharmacological activity. This provides an opportunity for fine-tuning the biological effects of a lead compound.

The synthesis and evaluation of this compound and its comparison to cotinine could reveal novel structure-activity relationships (SAR) and potentially lead to the discovery of new therapeutic agents.

Conclusion

While this compound remains a largely unexplored molecule, this guide provides a clear and actionable framework for its synthesis, characterization, and potential applications. By leveraging the extensive knowledge of its isomer, cotinine, and applying established principles of organic chemistry and medicinal chemistry, researchers can confidently approach the investigation of this and other novel pyridinyl-pyrrolidinone derivatives. The exploration of this chemical space holds promise for the development of new therapeutics, particularly in the realm of central nervous system disorders.

References

-

ChemBK. (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one. Retrieved from [Link]

-

Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]

- Google Patents. (2022). Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine.

- Google Patents. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

-

LookChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. Retrieved from [Link]

-

MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(5), 4531. Retrieved from [Link]

-

PubChem. 5-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8479. Retrieved from [Link]

-

ResearchGate. (2014). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 66(5), 824-830. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. chembk.com [chembk.com]

- 5. Nicotine - Wikipedia [en.wikipedia.org]

- 6. 486-56-6|(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 7. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (Cotinine)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Beyond a Biomarker

(S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one, widely known as cotinine, is a pyridine alkaloid and the predominant metabolite of nicotine.[1] For decades, its primary role in the scientific community has been that of a reliable biomarker for quantifying exposure to tobacco smoke due to its longer biological half-life (approximately 20 hours) compared to nicotine.[1] However, emerging research is beginning to unveil cotinine's own pharmacological activities, including potential nootropic, antipsychotic, and antidepressant effects, sparking renewed interest in its therapeutic potential.[1][2]

This technical guide moves beyond the classical view of cotinine as a mere metabolic byproduct. It provides a comprehensive exploration of its core physicochemical properties, which are fundamental to understanding its pharmacokinetics, pharmacodynamics, and potential as a drug candidate. For the drug development professional, a thorough grasp of these characteristics is the bedrock upon which successful formulation, delivery, and clinical strategies are built. This document synthesizes empirical data with practical, field-proven experimental methodologies to offer a holistic and actionable understanding of this intriguing molecule.

Below is the chemical structure of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one.

Caption: Chemical structure of (S)-Cotinine.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one. These values are critical for predicting its behavior in both in vitro and in vivo systems.

| Property | Value | Source(s) |

| IUPAC Name | (5S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | [1][3] |

| Synonyms | (-)-Cotinine, (S)-Cotinine, Scotine | [3][4] |

| CAS Number | 486-56-6 | [1][3][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3] |

| Molecular Weight | 176.22 g/mol | [4][6] |

| Appearance | Viscous oil or solid (Colourless to Very Dark Orange) | [3][6] |

| Melting Point | 40-42 °C | [6] |

| Boiling Point | 250 °C at 150 mm Hg; 210-211 °C at 6 mm Hg | [3][6] |

| Water Solubility | Not miscible or difficult to mix in water | [6] |

| Solubility (Organic) | Soluble in DMSO (100 mM), ethanol (50 mg/ml), methanol, and chloroform.[6] | [6] |

| pKa | 4.72 ± 0.12 (Predicted) | [6] |

| LogP | 0.07 | [3] |

Partitioning Behavior and Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial parameter in drug development, providing a measure of a molecule's lipophilicity. This property heavily influences membrane permeability, protein binding, and overall pharmacokinetic profile. With a LogP value of 0.07, cotinine exhibits a relatively balanced hydrophilic-lipophilic character.[3] This suggests it can readily distribute into aqueous biological fluids while still possessing sufficient lipophilicity to cross cellular membranes.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement approach.[6] The causality behind this choice is its foundation in the direct equilibrium partitioning of the analyte between two immiscible phases, providing a robust and thermodynamically sound value.

Methodology:

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-saturation is critical to prevent volume changes during the experiment that would alter the final concentration measurements.

-

Analyte Introduction: A stock solution of cotinine is prepared in a suitable solvent (e.g., DMSO).[7] A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and buffer.[7] The initial concentration should be high enough for accurate quantification in both phases but low enough to avoid solubility issues.

-

Equilibration: The mixture is agitated (e.g., on a rotator) for a sufficient period (typically 1-24 hours) at a constant temperature to ensure that equilibrium is reached.[7][8]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of cotinine in each phase is determined using a validated analytical method, such as UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS.[7][8]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of cotinine in the n-octanol phase to its concentration in the aqueous phase.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cotinine - Wikipedia [en.wikipedia.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. enamine.net [enamine.net]

- 8. waters.com [waters.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the plausible synthetic routes, the underlying chemical principles, and practical experimental considerations. The guide explores retrosynthetic analysis, key synthetic strategies including organometallic additions and cyclization reactions, and final N-methylation steps. Each proposed pathway is supported by mechanistic insights and references to established chemical literature.

Introduction and Retrosynthetic Analysis

This compound is a substituted N-methylpyrrolidone derivative featuring a pyridine ring at the 5-position. The pyrrolidin-2-one core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a pyridinyl group introduces a key pharmacophoric element, making this molecule an attractive target for synthetic exploration.

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, focusing on the formation of the C-C bond between the pyridine and pyrrolidinone rings, and the formation of the lactam ring itself.

Caption: Retrosynthetic analysis of this compound.

This analysis leads to two primary forward synthetic strategies:

-

Pathway 1: Construction of the 5-substituted pyrrolidinone core followed by N-methylation. This approach focuses on forming the crucial C5-C(pyridin-2-yl) bond early in the synthesis.

-

Pathway 2: Cyclization of a pre-functionalized amino acid derivative. This strategy involves the synthesis of a linear precursor containing all the necessary carbon and nitrogen atoms, followed by a final lactamization step.

Pathway 1: Synthesis via Organometallic Addition and Subsequent N-Methylation

This pathway is centered around the formation of the carbon-carbon bond between the pyridine ring and the pyrrolidinone precursor. The use of organometallic reagents derived from 2-halopyridines is a robust and well-documented strategy for such transformations.

Generation of the Key Intermediate: 5-(Pyridin-2-yl)pyrrolidin-2-one

The initial step involves the synthesis of the N-unsubstituted lactam. This can be achieved through the reaction of an organometallic pyridine species with a suitable four-carbon electrophile that can be subsequently cyclized.

2.1.1. Synthesis via Grignard Reagent Addition

A common approach involves the preparation of a pyridinyl Grignard reagent from 2-bromopyridine, which then reacts with a protected γ-aminobutyrolactone or a related derivative.

Caption: Synthesis of 5-(Pyridin-2-yl)pyrrolidin-2-one via a Grignard reaction.

Experimental Protocol: Synthesis of 2-Pyridylmagnesium Bromide and Reaction with γ-Butyrolactone

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours until the magnesium is consumed.

-

Reaction with γ-Butyrolactone: Cool the Grignard solution to 0 °C. Add a solution of γ-butyrolactone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

-

Work-up and Cyclization: After the addition, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude intermediate can be cyclized by heating in a suitable solvent (e.g., toluene with a catalytic amount of p-toluenesulfonic acid) or by treatment with a strong acid.

-

Purification: The final product, 5-(pyridin-2-yl)pyrrolidin-2-one, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous THF.

-

Activation of Magnesium: The iodine crystal helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface.

-

Controlled Addition: The dropwise addition of both the halide and the lactone helps to control the exothermic nature of the reactions.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild proton source that effectively quenches the reaction without causing significant side reactions.

2.1.2. Synthesis via Lithiation

An alternative to the Grignard approach is the use of 2-lithiopyridine, which can be generated by direct lithiation or halogen-metal exchange. 2-Lithiopyridine can then react with a suitable electrophile. For instance, reaction with N-protected β-aminoesters can yield β-amino arylketones which are precursors to the desired lactam.[1]

N-Methylation of 5-(Pyridin-2-yl)pyrrolidin-2-one

The final step in this pathway is the N-methylation of the lactam nitrogen. This is a standard transformation that can be achieved with high efficiency.

Experimental Protocol: N-Methylation

-

Deprotonation: To a solution of 5-(pyridin-2-yl)pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with water and extract with ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Data Summary for Pathway 1:

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | 2-Bromopyridine, γ-Butyrolactone | Mg, THF; then NH4Cl | 5-(Pyridin-2-yl)pyrrolidin-2-one | 50-70% |

| 2 | 5-(Pyridin-2-yl)pyrrolidin-2-one | NaH, CH3I, DMF | This compound | 85-95% |

Pathway 2: Synthesis via Cyclization of a Pre-functionalized Amino Acid

This pathway involves the initial construction of a linear precursor containing the pyridine ring, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Synthesis of the Amino Acid Precursor

A key intermediate in this route is 4-amino-4-(pyridin-2-yl)butanoic acid or its ester derivative. This can be synthesized through various methods, including the Michael addition of a nitromethane derivative to a pyridinyl-substituted α,β-unsaturated ester, followed by reduction of the nitro group.

Caption: Synthesis via cyclization of a pre-functionalized amino ester.

Experimental Protocol: Cyclization of Methyl 4-(methylamino)-4-(pyridin-2-yl)butanoate

-

Cyclization: The methyl 4-(methylamino)-4-(pyridin-2-yl)butanoate precursor can be cyclized under thermal conditions or by using a base. For thermal cyclization, the amino ester is heated in a high-boiling solvent such as xylene or dimethyl sulfoxide (DMSO). For base-catalyzed cyclization, a non-nucleophilic base like sodium tert-butoxide in THF can be employed.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Causality Behind Experimental Choices:

-

Choice of Cyclization Method: Thermal cyclization is often simpler but may require higher temperatures and longer reaction times, potentially leading to side products. Base-catalyzed cyclization can proceed at lower temperatures but requires careful selection of a non-nucleophilic base to avoid side reactions with the ester functionality.

-

Solvent Selection: High-boiling, aprotic solvents are preferred for thermal cyclizations to ensure the required reaction temperature is reached and to avoid interference from protic functional groups.

Data Summary for Pathway 2:

| Step | Reactant | Reagents/Conditions | Product | Typical Yield |

| 1 | Methyl 4-amino-3-(pyridin-2-yl)butanoate | Formaldehyde, NaBH3CN | Methyl 4-(methylamino)-3-(pyridin-2-yl)butanoate | 70-85% |

| 2 | Methyl 4-(methylamino)-3-(pyridin-2-yl)butanoate | Heat or Base | This compound | 60-80% |

Alternative and Modern Synthetic Approaches

While the classical approaches described above are robust, modern synthetic methodologies offer potentially more efficient and atom-economical routes.

Synthesis from Donor-Acceptor Cyclopropanes

A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines.[2] This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in-situ lactamization. A specific example involving a pyridine substituent has been reported, highlighting the viability of this approach.[2]

Catalytic C-H Activation

Direct C-H functionalization represents a highly attractive and modern approach. While a specific protocol for the direct coupling of N-methyl-2-pyrrolidone with 2-halopyridine via C-H activation has not been extensively reported, the principles of transition-metal-catalyzed C-H amination for pyrrolidine synthesis are well-established.[3][4] This remains a promising area for future research to develop a more direct and efficient synthesis of the target molecule.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic pathways. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team.

-

Pathway 1 (Organometallic Addition) offers a reliable and versatile approach, particularly when starting from readily available 2-halopyridines. The N-methylation of the resulting lactam is typically a high-yielding and straightforward transformation.

-

Pathway 2 (Cyclization of an Amino Acid Precursor) provides an alternative strategy that may be advantageous if the substituted amino acid precursor is readily accessible or can be synthesized efficiently.

Modern methods, such as those involving donor-acceptor cyclopropanes and catalytic C-H activation, offer exciting possibilities for more streamlined and efficient syntheses in the future. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important heterocyclic compound.

References

-

ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]

-

PubChem. (2026). N-methyl-2-pyrrolidone. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry. Available at: [Link]

-

ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Available at: [Link]

-

ResearchGate. (n.d.). 2‐Lithiopyridine | Request PDF. Available at: [Link]

-

MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

-

MDPI. (n.d.). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]

-

PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Available at: [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

-

PubMed Central. (2022). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation. Available at: [Link]

-

PubMed Central. (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Available at: [Link]

- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.

-

ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Available at: [Link]

-

Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Available at: [Link]

-

ResearchGate. (2025). Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids | Request PDF. Available at: [Link]

-

SciELO México. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. Available at: [Link]

Sources

The Pyrrolidinone Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential

Introduction: The Enduring Relevance of the Pyrrolidinone Core

The five-membered nitrogen-containing heterocycle, the pyrrolidinone (or tetrahydropyrrole) ring, stands as a cornerstone in the architecture of a multitude of biologically active molecules.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in medicinal chemistry.[1][2] From the antibacterial activity of clindamycin to the anti-Alzheimer effects of aniracetam and the antihypertensive action of captopril, the pyrrolidinone moiety is a recurring motif in a diverse array of approved drugs.[1][3] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the vast biological activities associated with pyrrolidinone compounds, detailing the experimental methodologies to assess this potential and the underlying mechanistic principles. We will move beyond a simple cataloging of activities to provide a field-proven perspective on why certain experimental choices are made, ensuring a robust and self-validating approach to your research.

Chapter 1: The Spectrum of Biological Activity

The versatility of the pyrrolidinone scaffold allows for its derivatization into a vast chemical space, leading to a wide range of pharmacological effects. The non-planar, three-dimensional nature of the saturated ring system provides an excellent framework for creating molecules with improved solubility, lipophilicity, and other ADME properties, crucial for druggability.[4] Here, we delve into the key therapeutic areas where pyrrolidinone derivatives have shown significant promise.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Pyrrolidinone-containing compounds have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for tumor growth and survival.

A notable example is the inhibition of the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that is frequently overactive in many cancers, leading to reduced apoptosis and increased proliferation.[5] Pyrrolidinone derivatives, such as the FDA-approved drug Alpelisib, act as specific inhibitors of PI3K, highlighting the therapeutic potential of targeting this pathway.[2]

Furthermore, some spiropyrrolidine oxindole derivatives have been identified as dual inhibitors of GPX4 and MDM2.[1] Inhibition of MDM2 can lead to the stabilization of the tumor suppressor p53, while GPX4 inhibition can induce ferroptosis, a form of programmed cell death.[6] This dual-action approach presents a promising strategy for overcoming resistance to conventional cancer therapies.

Chapter 2: Key Experimental Workflows for Activity Assessment

A critical aspect of drug discovery is the rigorous and reproducible assessment of biological activity. This section provides detailed, step-by-step methodologies for key in vitro assays, explaining the rationale behind each step to ensure the generation of high-quality, trustworthy data.

In Vitro Anticancer Activity Assessment

A tiered approach is often employed to screen for and characterize the anticancer potential of novel pyrrolidinone compounds. This typically begins with a broad cytotoxicity screen, followed by more specific assays to elucidate the mechanism of action.

Caption: A typical workflow for the in vitro screening and mechanistic evaluation of novel anticancer compounds.

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7]

Principle: The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolidinone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition).

Self-Validation and Causality: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The choice of a 48-72 hour incubation period is to allow sufficient time for the compounds to exert their antiproliferative or cytotoxic effects.

Caspase-3 is a key executioner caspase in the apoptotic pathway.[3] Measuring its activity provides strong evidence that a compound induces apoptosis.

Principle: This assay utilizes a specific peptide substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified spectrophotometrically.[3]

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cells with the test compound as in the MTT assay. After incubation, harvest the cells and lyse them using a specific lysis buffer on ice.[9]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA) and an assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 405 nm.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Self-Validation and Causality: The use of a specific substrate for caspase-3 ensures the specificity of the assay. Comparing the results to a known apoptosis inducer (e.g., staurosporine) serves as a positive control.

Antimicrobial Activity: A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolidinone derivatives have shown significant activity against a broad spectrum of bacteria and fungi.[1][3]

Some pyrrolidinone compounds exert their antibacterial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, repair, and transcription, making them excellent targets for antibacterial drugs.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard and reliable technique for determining MIC values.[1]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the target microorganism is added. The growth is assessed after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrrolidinone compound and perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10][11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Self-Validation and Causality: The inclusion of positive and negative controls is crucial for validating the assay. The use of a standardized inoculum ensures reproducibility.

Neuroprotective and Anticonvulsant Activities

The pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, such as piracetam and aniracetam, which are known for their cognitive-enhancing effects.[1][12] Additionally, derivatives of pyrrolidine-2,5-dione have shown significant anticonvulsant properties.[4]

The MES test is a well-validated preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][13]

Principle: An electrical stimulus is applied to rodents to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[2][13]

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally or orally at various doses.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. Place corneal electrodes on the eyes.[13]

-

Electrical Stimulation: Deliver a short (0.2 seconds) electrical stimulus (e.g., 50 mA in mice) of alternating current.[13]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.

-

Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).

Self-Validation and Causality: The use of a standardized electrical stimulus ensures the reproducibility of the seizures. A vehicle control group is essential to establish the baseline seizure response.

Chapter 3: Exploring the Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of a pyrrolidinone derivative and its biological activity is paramount for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity, guiding the synthesis of more effective and less toxic drug candidates.

For instance, in a series of pyrrolidine-2,5-dione-acetamides, the anticonvulsant activity was found to be influenced by the substituent at the 3-position of the pyrrolidinone ring and the nature of the phenylpiperazine group attached to the acetamide fragment.[4] Specifically, a non-aromatic substituent like a sec-butyl group at the 3-position and a 3-trifluoromethylphenylpiperazine moiety enhanced the anticonvulsant activity.[4]

Similarly, for certain anticancer pyrrolidinone derivatives, the length of an alkyl chain and the presence of a carbonyl group were found to be critical for their biological activity.[4]

Chapter 4: Signaling Pathways and Molecular Targets

A deeper understanding of the molecular mechanisms underlying the biological activities of pyrrolidinone compounds is crucial for their development as therapeutic agents. Here, we visualize some of the key signaling pathways modulated by these compounds.

The PI3K/Akt Signaling Pathway in Cancer

As mentioned earlier, the PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][14][15]

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain pyrrolidinone compounds.

The NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[16] Some anti-inflammatory pyrrolidinone derivatives may exert their effects by modulating this pathway.

Caption: Overview of the canonical NF-κB signaling pathway, a potential target for anti-inflammatory pyrrolidinone compounds.

Chapter 5: Quantitative Data Summary

For ease of comparison, the following table summarizes the in vitro activities of selected pyrrolidinone derivatives discussed in the literature.

| Compound Class | Target/Activity | Test System | Potency (IC50/MIC/ED50) | Reference |

| Spiropyrrolidine Oxindole | MDM2/GPX4 Inhibition | MCF-7 breast cancer cells | Ki: 0.24 ± 0.06 µM | [1] |

| Spiropyrrolidine-thiazolo-oxindole | Anticancer | HepG2 cell line | IC50: 0.80 ± 0.10 µg/mL | [1] |

| 1,2,4-Oxadiazole Pyrrolidine | DNA Gyrase Inhibition | E. coli | 120 ± 10 nM | [1] |

| Pyrrolidine Sulfonamide | DPP-IV Inhibition | In vitro enzyme assay | IC50: 11.32 ± 1.59 µM | [1] |

| Pyrrolidine-2,5-dione derivative | Anticonvulsant | MES test (mice) | ED50: 62.14 mg/kg | [1] |

| 2-Pyrrolidinone derivative | Autotaxin (ATX) Inhibition | In vitro enzyme assay | IC50: 0.035 µM | [1] |

| Spirooxindole Pyrrolidine | Antifungal | C. albicans | MIC: 4 µg/mL | [1] |

Conclusion and Future Perspectives

The pyrrolidinone scaffold continues to be a highly productive starting point for the design and discovery of new therapeutic agents.[1] Its structural and chemical versatility allows for the fine-tuning of biological activity across a wide range of therapeutic targets. The future of pyrrolidinone-based drug discovery lies in the integration of computational modeling for more predictive SAR studies, the exploration of novel biological targets, and the development of more sophisticated delivery systems to enhance efficacy and reduce side effects. The methodologies and insights provided in this guide are intended to empower researchers to confidently explore the vast potential of this remarkable heterocyclic core.

References

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-